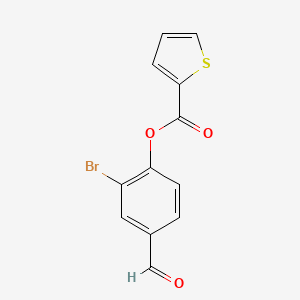
N-(2,5-dimethylphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as "Compound X", is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine-based kinase inhibitors, which are known for their ability to inhibit the activity of specific enzymes in the body.
Mecanismo De Acción
Compound X works by inhibiting the activity of specific kinases in the body. Kinases are enzymes that play a crucial role in various cellular processes such as cell growth, division, and differentiation. By inhibiting the activity of specific kinases, Compound X can disrupt these cellular processes and prevent the growth and proliferation of cancer cells. In addition, Compound X can also inhibit the inflammatory response by blocking the activity of kinases that are involved in this process.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that Compound X can inhibit the activity of specific kinases in a dose-dependent manner. In vivo studies have also shown that Compound X can reduce tumor growth and metastasis in animal models of cancer. In addition, Compound X has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments, including its high potency and selectivity for specific kinases. This allows researchers to study the effects of inhibiting specific kinases on various cellular processes. However, one limitation of Compound X is its low solubility, which can make it difficult to administer in vivo. In addition, its high potency can also lead to off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the identification of new targets for Compound X, as well as the development of more potent and selective inhibitors. In addition, further studies are needed to investigate the potential applications of Compound X in other areas such as neurological disorders and infectious diseases.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 2,5-dimethylphenylamine, which is then reacted with pyrazole-1-carboxylic acid to form 2,5-dimethylphenyl-1H-pyrazole. This intermediate compound is then reacted with 2-chloro-4,6-diphenylpyrimidine to form Compound X. The purity and yield of the final product can be improved using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. In cancer research, Compound X has been shown to inhibit the activity of specific kinases such as c-Met and Axl, which are known to be involved in tumor growth and metastasis. Inflammation and autoimmune diseases are also areas where Compound X has shown potential, as it can inhibit the activity of kinases such as JAK and TYK2, which are involved in the inflammatory response.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-15-9-10-16(2)18(13-15)23-19-14-20(26-12-6-11-22-26)25-21(24-19)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYBBBLIDKPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NC(=N2)C3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)





![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![{2-[(4-fluorobenzyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B5837075.png)
![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)


